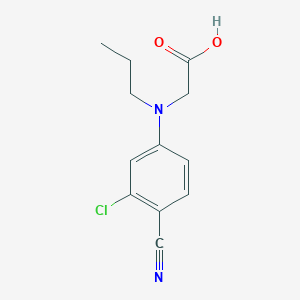
N-(3-fluorobenzoyl)pyrrolidine
Descripción general
Descripción
N-(3-fluorobenzoyl)pyrrolidine, also known as N-(3-fluorobenzoyl)proline or FBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBP is a prodrug that is converted into the active compound, 3-fluoroamphetamine, in vivo.
Mecanismo De Acción
FBP is converted into the active compound, 3-fluoroamphetamine, in vivo. 3-fluoroamphetamine acts as a selective monoamine releaser, which means that it increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmission and a reduction in the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
FBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. FBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBP has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. FBP is also stable under a variety of conditions, which makes it suitable for a wide range of experiments. However, FBP has some limitations as well. It is a prodrug, which means that it needs to be converted into the active compound, 3-fluoroamphetamine, in vivo. This can make it difficult to study the effects of FBP directly.
Direcciones Futuras
There are a number of future directions for research on FBP. One area of research is the development of new synthetic methods for FBP that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for FBP, such as its use as a treatment for depression or anxiety. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of FBP, as well as its potential side effects and toxicity. Overall, FBP has significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Aplicaciones Científicas De Investigación
FBP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FBP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement.
Propiedades
IUPAC Name |
(3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZXZVZJFVOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzoyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7560483.png)




![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)
